molecular formula C20H28N8O2 B11181689 4'-methyl-2'-(4-methylpiperazin-1-yl)-2-morpholin-4-yl-4,5'-bipyrimidin-6(1H)-one

4'-methyl-2'-(4-methylpiperazin-1-yl)-2-morpholin-4-yl-4,5'-bipyrimidin-6(1H)-one

Cat. No.: B11181689
M. Wt: 412.5 g/mol
InChI Key: HWFDGGLAXYGZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-6-OXO-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-2-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, featuring a bipyrimidine core and piperidine carboxamide moiety, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-6-OXO-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-2-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the bipyrimidine core: This can be achieved through a condensation reaction between appropriate pyrimidine derivatives under controlled conditions.

    Introduction of the piperazine moiety: This step involves the nucleophilic substitution of a halogenated bipyrimidine intermediate with 4-methylpiperazine.

    Formation of the piperidine carboxamide: The final step involves the amidation of the piperidine derivative with the bipyrimidine-piperazine intermediate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-6-OXO-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-2-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperazine or piperidine moieties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under inert atmosphere.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, under reflux conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-[4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-6-OXO-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-2-YL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-6-OXO-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-2-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Uniqueness: 1-[4’-METHYL-2’-(4-METHYLPIPERAZIN-1-YL)-6-OXO-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-2-YL]PIPERIDINE-4-CARBOXAMIDE stands out due to its unique bipyrimidine core and the combination of piperazine and piperidine moieties, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H28N8O2

Molecular Weight

412.5 g/mol

IUPAC Name

1-[4-[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-6-oxo-1H-pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C20H28N8O2/c1-13-15(12-22-19(23-13)28-9-7-26(2)8-10-28)16-11-17(29)25-20(24-16)27-5-3-14(4-6-27)18(21)30/h11-12,14H,3-10H2,1-2H3,(H2,21,30)(H,24,25,29)

InChI Key

HWFDGGLAXYGZGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCC(CC3)C(=O)N)N4CCN(CC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.